Methyl palmitoleate

描述

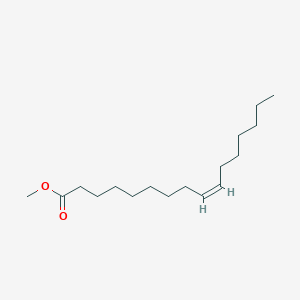

棕榈油酸甲酯是棕榈油酸的甲酯,棕榈油酸是一种单不饱和脂肪酸。其结构中含有一个顺式双键,使其成为研究脂类化学和代谢的宝贵化合物。 棕榈油酸甲酯的分子式为CH₃(CH₂)₅CH=CH(CH₂)₇COOCH₃,分子量为268.43 g/mol .

准备方法

合成路线和反应条件: 棕榈油酸甲酯可以通过棕榈油酸与甲醇的酯化反应合成。此反应通常需要酸性催化剂,例如硫酸或三氟化硼。 反应在回流条件下进行,以确保酸完全转化为其甲酯 .

工业生产方法: 在工业环境中,棕榈油酸甲酯通常从天然来源中生产,例如富含棕榈油酸的澳洲坚果油。油在催化剂存在下与甲醇进行酯交换反应,生成棕榈油酸甲酯。 此过程高效且可扩展,适合大规模生产 .

化学反应分析

Decomposition and Pyrolysis

Pyrolysis pathways involve C–C and C–O bond cleavage, producing intermediates like methane and oleic acid . At 1,500–3,000 K:

-

Primary products : C₂H₄, H₂, CH₄, CO, and formaldehyde (CH₂O).

-

Reaction mechanism :

| Pyrolysis Product | Formation Pathway Contribution | Dominant Conditions |

|---|---|---|

| C₂H₄ | 60% via ·H radical interactions | High temperature (>2,500 K) |

| CH₄ | C–O bond cleavage near ester group | All temperature ranges |

Hydrogenation

Catalytic hydrogenation saturates the cis-9 double bond, forming methyl palmitate (C₁₇H₃₄O₂) :

Low-Temperature Oxidation (≤650 K):

-

Dominated by H-abstraction at α-positions (adjacent to ester group) by OH radicals, contributing 18.5% fuel consumption .

High-Temperature Combustion (>1,000 K):

-

Primary pathways :

| Reaction Site | Rate Constant (298 K, cm³/mol·s) | Comparison to Octadecane |

|---|---|---|

| α-CH₃ | 1.2 × 10⁻¹² | 2.3× slower |

| Mid-chain CH₂ | 3.8 × 10⁻¹² | 1.5× faster |

Decarboxylation and Olefin Formation

In catalytic beds (NiMoK/TS-1), methyl palmitoleate undergoes decarboxylation to C₁₅ olefins :

Radical Interactions

Hydrogen abstraction by H· atoms favors mid-chain CH₂ groups over α-sites, contrasting small esters :

-

Activation energy : 25–35 kJ/mol for mid-chain vs. 40 kJ/mol for α-sites .

-

Product selectivity : Higher olefin/paraffin ratios at elevated temperatures .

Stability and Hazardous Reactions

-

Thermal stability : Decomposes above 300°C without hazardous byproducts under normal conditions .

-

Incompatibilities : Strong oxidizers may induce exothermic reactions .

This synthesis highlights this compound’s reactivity across temperatures and environments, informing biodiesel optimization and lipid metabolism studies. Experimental data underscore the ester group’s role in modulating reaction pathways compared to alkanes .

科学研究应用

Chemical Applications

Gas Chromatography Standard

Methyl palmitoleate is frequently used as a standard in gas chromatography for the analysis of fatty acid methyl esters. Its well-defined structure allows for accurate calibration and quantification of other fatty acids in complex mixtures .

Synthesis of Bio-based Monomers

Recent research has highlighted the potential for this compound in producing bio-based monomers through cross-metathesis reactions. This process can yield diesters that serve as attractive alternatives in various chemical applications .

Biological Applications

Lipid Metabolism Studies

this compound plays a crucial role in studies investigating lipid metabolism. It has been shown to influence cellular processes such as insulin sensitivity and glucose tolerance, making it a valuable compound in metabolic research .

Cellular Effects

Studies indicate that this compound can decrease pro-inflammatory cytokine expression in macrophages, suggesting its potential use in anti-inflammatory therapies. Furthermore, it has been observed to reduce insulin resistance in peripheral tissues, highlighting its role in metabolic health .

Medical Applications

Neuroprotective Properties

Research has demonstrated that this compound exhibits neuroprotective effects, particularly in models of global cerebral ischemia. It enhances cerebral blood flow and promotes neuronal survival following cardiac arrest, indicating its potential as a therapeutic agent for neurological conditions .

Topical Applications

Topically applied this compound has been shown to penetrate the epidermis and modify endogenous lipids, suggesting applications in dermatological treatments aimed at enhancing skin barrier function and overall skin health .

Industrial Applications

Biodiesel Production

this compound is also explored for its use in biodiesel production due to its favorable properties as a fatty acid methyl ester. Its high oxidative stability makes it an ideal candidate for sustainable energy solutions .

Lubricants and Surfactants

In industrial settings, this compound is utilized as a lubricant and surfactant, owing to its emulsifying properties and ability to enhance product performance in various formulations .

Case Studies

作用机制

棕榈油酸甲酯主要通过其在脂类代谢中的作用发挥作用。它被整合到细胞膜中,影响其流动性和功能。该化合物还与各种分子靶标相互作用,包括参与脂肪酸代谢的酶。 据证明,它可以调节去饱和酶和延长酶的活性,这些酶在合成不饱和脂肪酸中起关键作用 .

类似化合物:

油酸甲酯: 另一种单不饱和脂肪酸甲酯,但碳链更长。

亚油酸甲酯: 含有两个双键的多不饱和脂肪酸甲酯。

硬脂酸甲酯: 不含双键的饱和脂肪酸甲酯。

独特性: 棕榈油酸甲酯由于其特定的链长和存在一个顺式双键而独一无二。这种结构赋予其独特的物理性质,例如与硬脂酸甲酯等饱和酯相比,熔点更低,流动性更高。 它的生物活性,特别是它在调节脂类代谢中的作用,也使其有别于其他脂肪酸甲酯 .

相似化合物的比较

Methyl oleate: Another monounsaturated fatty acid methyl ester, but with a longer carbon chain.

Methyl linoleate: A polyunsaturated fatty acid methyl ester with two double bonds.

Methyl stearate: A saturated fatty acid methyl ester with no double bonds.

Uniqueness: Methyl palmitoleate is unique due to its specific chain length and the presence of a single cis double bond. This structure imparts distinct physical properties, such as a lower melting point and increased fluidity compared to saturated esters like methyl stearate. Its biological activity, particularly its role in modulating lipid metabolism, also sets it apart from other fatty acid methyl esters .

生物活性

Methyl palmitoleate, a fatty acid methyl ester derived from palmitoleic acid, has garnered attention for its diverse biological activities, particularly in anti-inflammatory and metabolic contexts. This article delves into the compound's biological activity, supported by research findings, case studies, and data tables.

This compound (C17H34O2) is a methyl ester of palmitoleic acid (C16H30O2), characterized by its monounsaturated fatty acid structure. It is recognized for its role in various biological processes, including lipid metabolism and inflammatory responses.

Anti-Inflammatory Activity

Research Findings:

- Inflammation Models: A study demonstrated that methyl palmitate (the parent compound) significantly reduced inflammation in several experimental rat models. It was effective in decreasing carrageenan-induced paw edema and lowering levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced endotoxemia models .

- Silica-Induced Lung Fibrosis: Another study highlighted the protective effects of methyl palmitate against silica-induced lung fibrosis in rats. The treatment resulted in decreased lactate dehydrogenase (LDH) activity and reduced collagen deposition, indicating its potential to mitigate lung inflammation and fibrosis .

- Epidermal Lipid Metabolism: Topically applied this compound was shown to penetrate the epidermis and influence lipid metabolism. It modified endogenous epidermal lipids, suggesting a role in maintaining skin barrier function .

Metabolic Effects

This compound has been implicated in metabolic regulation:

- Insulin Sensitivity: Research indicates that palmitoleic acid, which is released from adipose tissue, serves as a "lipokine" that enhances insulin sensitivity and glucose uptake in skeletal muscle cells. This effect is associated with improved glycemic control and reduced endoplasmic reticulum stress .

- Cytoprotective Properties: In pancreatic beta-cells, this compound exhibits cytoprotective effects against the cytotoxicity induced by saturated fatty acids like palmitate. This suggests its potential therapeutic role in diabetes management .

Case Studies

Table 1: Summary of Key Studies on this compound

The biological activities of this compound are mediated through various mechanisms:

- Inhibition of Inflammatory Pathways: Methyl palmitate reduces NF-κB expression and inflammatory cell infiltration, leading to decreased oxidative stress and inflammation .

- Regulation of Lipid Mediators: The conversion of palmitoleic acid into other lipid mediators during inflammatory conditions may contribute to its anti-inflammatory effects .

属性

IUPAC Name |

methyl (Z)-hexadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h8-9H,3-7,10-16H2,1-2H3/b9-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZFGRAGOVZCUFB-HJWRWDBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00897351 | |

| Record name | Methyl palmitoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00897351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120-25-8 | |

| Record name | Methyl palmitoleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl palmitoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl palmitoleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00897351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (Z)-hexadec-9-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PALMITOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35695QDB9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Methyl palmitoleate (MPO) acts as a pheromone in the tsetse fly Glossina morsitans, eliciting a behavioral response primarily in males. [] It is detected by a subpopulation of olfactory neurons in the antennae, which exhibit increased firing rates upon MPO exposure. [] This neuronal activation triggers attraction and arrestment behaviors in males, facilitating mating. [] Interestingly, MPO also acts as an aphrodisiac, prompting male G. morsitans to mount females of another species, Glossina fuscipes, when perfumed with the compound. []

ANone: In the food spoilage bacteria Acinetobacter johnsonii XY27, this compound levels increase significantly under cold stress (4°C compared to 30°C). [] This change in membrane fatty acid composition is thought to be a crucial adaptation mechanism, maintaining membrane fluidity and function at low temperatures. [] This adaptation allows A. johnsonii to survive and proliferate in cold environments, contributing to its role in food spoilage.

ANone: this compound has the molecular formula C17H32O2 and a molecular weight of 268.44 g/mol.

ANone: this compound can be identified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). [, , , , , ] GC separates the compound based on volatility, while MS provides a fragmentation pattern unique to this compound for identification. [, , , , , ] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information, including the position of the double bond and the methyl ester group. [, ]

ANone: The cis configuration of the double bond in this compound introduces a kink in the fatty acid chain, influencing its physical properties, such as melting point and fluidity. [, ] This structural feature is particularly important in biological systems, where it contributes to the fluidity and permeability of cell membranes.

ANone: this compound exhibits emollient and moisturizing properties, making it a potential ingredient in cosmetic formulations. [] Additionally, its presence in certain food oils contributes to their nutritional and sensory characteristics. []

ANone: this compound, as a fatty acid methyl ester, does not typically exhibit inherent catalytic activity. [] Its role in chemical reactions is primarily as a reactant or a product.

ANone: Yes, computational techniques like molecular docking can assess the interaction of this compound with biological targets, such as enzymes or receptors. [] This approach can predict binding affinities and provide insights into potential biological activities. []

ANone: Modifying the length or saturation of the fatty acid chain, altering the position of the double bond, or changing the ester group can significantly impact the biological activity of this compound. [, ] For instance, chain length and degree of unsaturation influence its interaction with cell membranes and subsequent downstream effects. [, ]

ANone: The stability of this compound can be enhanced by incorporating antioxidants to prevent oxidation. [] Encapsulation techniques, such as liposomes or microemulsions, can protect the compound from degradation and improve its delivery. []

ANone: Resistance to this compound, as a single compound, has not been extensively studied. []

ANone: Research on biomarkers specific to this compound activity is currently limited. []

ANone: Gas Chromatography (GC) coupled with various detectors, such as Flame Ionization Detector (FID) or Mass Spectrometry (MS), is widely used for quantifying this compound in various matrices. []

ANone: Method validation for this compound quantification typically involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection, limit of quantification, and robustness. [] These parameters ensure the reliability and accuracy of the analytical data.

ANone: Strict quality control measures are crucial throughout the production and storage of this compound to ensure its purity and stability. [] This includes monitoring raw materials, controlling reaction conditions, implementing good manufacturing practices, and performing regular quality checks. []

ANone: Research specifically addressing the immunogenicity of this compound is currently scarce. []

ANone: Limited information is available on the interaction of this compound with drug transporters. []

ANone: The potential of this compound to induce or inhibit drug-metabolizing enzymes is not well-characterized. []

ANone: Yes, this compound is considered biodegradable, as it can be broken down by microorganisms in the environment. [] This property is advantageous for its use in various applications, minimizing environmental persistence.

ANone: Depending on the application, other fatty acid methyl esters, like methyl oleate or methyl palmitate, may serve as potential alternatives to this compound. [] The choice of substitute depends on factors such as cost, availability, and desired physicochemical properties.

ANone: Waste containing this compound should be managed according to local regulations. [] Depending on the concentration and matrix, options include recycling, incineration, or disposal in designated hazardous waste facilities.

ANone: Essential resources include analytical instruments such as GC-MS and NMR for characterization and quantification, cell culture facilities for in vitro studies, and animal models for in vivo investigations. [] Access to databases and scientific literature is crucial for staying updated on the latest research findings.

ANone: Early research on this compound focused on its isolation and structural characterization from natural sources. [] Subsequent studies explored its role in lipid metabolism, biological activity, and potential applications in various fields. Recent advancements in analytical techniques and increased interest in its therapeutic potential have led to a resurgence in this compound research.

ANone: Research on this compound spans multiple disciplines, including chemistry, biology, medicine, and environmental science. [] For example, understanding its role in insect pheromone signaling can contribute to developing novel pest control strategies. [] Its potential as a bioactive compound with antioxidant and anti-inflammatory properties has garnered interest in the pharmaceutical and nutraceutical industries. [] Moreover, investigating its biodegradability and environmental fate is essential for assessing its sustainability. [] Continued interdisciplinary collaborations are crucial for unraveling the full potential of this compound and translating research findings into practical applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。